Cerasonine

Description

Contextualization of Cerasonine as a Phenolic 7,8-Dihydro-8-oxoprotoberberine Alkaloid.

This compound is classified as a phenolic 7,8-dihydro-8-oxoprotoberberine alkaloid. mendeley.comnih.gov This classification highlights several key features of its chemical structure. It is an alkaloid, indicating the presence of a nitrogen-containing heterocyclic ring system. The "protoberberine" part refers to the core tetracyclic skeleton common to this group of alkaloids. The "7,8-dihydro-8-oxo" moiety specifies the presence of a carbonyl group at the 8-position and saturation between the 7 and 8 positions of the protoberberine framework. The term "phenolic" indicates the presence of hydroxyl groups attached to aromatic rings within the molecule. mendeley.comnih.gov These structural features contribute to this compound's physical and chemical properties and are central to research efforts concerning its synthesis and potential biological interactions.

Historical Perspective of this compound Isolation and Initial Structural Elucidation from Polyalthia cerasoides.

This compound was first isolated from the stem bark of Polyalthia cerasoides (Annonaceae). acs.orgnih.govtandfonline.comacs.orgdicames.onlineuv.esacs.org Polyalthia cerasoides is a tree found in Asiatic and Oceanic regions and has been investigated for its phytochemical constituents. acs.orgnih.gov The isolation of this compound, along with another oxoprotoberberine alkaloid named cerasodine, was reported in the late 1990s. acs.orgtandfonline.comacs.orguv.esacs.org The initial structural elucidation of this compound was based on spectroscopic data, including IR, 1H-NMR, 13C-NMR, and EIMS. acs.org These analytical techniques were crucial in determining the connectivity of atoms and the functional groups present in the molecule, confirming its identity as a 7,8-dihydro-8-oxoprotoberberine alkaloid. acs.org The isolation process typically involved extraction of the plant material followed by chromatographic techniques, such as column chromatography on silica (B1680970) gel, to separate and purify the alkaloids. acs.orgnih.gov

Current Research Landscape and Key Unanswered Questions Regarding this compound's Biological Roles and Synthetic Pathways.

The current research landscape concerning this compound involves both investigations into its potential biological activities and the development of efficient synthetic routes. While some studies on Polyalthia cerasoides extracts have indicated various biological activities such as antimicrobial and antioxidant properties, specific biological roles directly attributed to isolated this compound are areas of ongoing research. nih.govresearchgate.net The plant genus Polyalthia is known to contain diverse bioactive compounds, including other alkaloids, which exhibit a range of activities like antimalarial, antimycobacterial, and anticancer effects. tandfonline.comresearchgate.nettandfonline.com However, the precise biological functions and mechanisms of action of this compound itself are not yet fully elucidated.

From a synthetic perspective, the total synthesis of this compound has been achieved, providing access to the compound for further study. mendeley.comnih.govjst.go.jpjst.go.jp These synthetic efforts often involve multi-step pathways, and ongoing research aims to develop more efficient, cost-effective, and scalable synthetic methodologies. preprints.org Key unanswered questions include the full spectrum of this compound's biological activities, its potential therapeutic applications, and the optimization of its synthesis for potential large-scale production or the creation of analogs with modified properties.

Overview of Research Methodologies Applied to this compound Studies.

Research on this compound employs a variety of methodologies common in natural products chemistry and organic synthesis. Isolation and purification techniques are fundamental, including solvent extraction and various forms of chromatography such as column chromatography and preparative TLC. acs.orgnih.gov Structural elucidation relies heavily on spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D techniques like 1H, 13C, COSY, HMQC, HMBC, and NOESY) and Mass Spectrometry (MS), particularly Electron Ionization Mass Spectrometry (EIMS). acs.orgtandfonline.com Infrared (IR) spectroscopy is also used to identify key functional groups like carbonyls and hydroxyls. acs.org

In the realm of chemical synthesis, methodologies involve multi-step organic reactions to construct the complex alkaloid skeleton. mendeley.comnih.govjst.go.jpjst.go.jpacs.orgmagtechjournal.com Techniques such as coupling reactions and intramolecular cyclizations are crucial steps in these synthetic routes. mendeley.comnih.govjst.go.jpjst.go.jpacs.org Analytical techniques like NMR, MS, and chromatography are used throughout the synthesis process to monitor reactions, characterize intermediates, and confirm the structure and purity of the final product. researchgate.net Biological activity studies, when conducted on isolated compounds like this compound, would typically involve in vitro assays to evaluate specific effects, although detailed results for this compound were not prominently found in the provided snippets beyond the general activities of the source plant extracts. nih.govtandfonline.comresearchgate.nettandfonline.comresearchgate.net

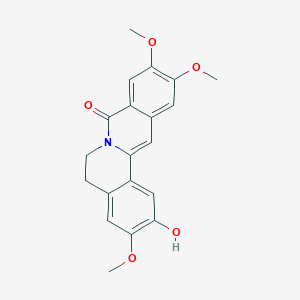

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H19NO5 |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

2-hydroxy-3,10,11-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-8-one |

InChI |

InChI=1S/C20H19NO5/c1-24-17-7-11-4-5-21-15(13(11)9-16(17)22)6-12-8-18(25-2)19(26-3)10-14(12)20(21)23/h6-10,22H,4-5H2,1-3H3 |

InChI Key |

PQBLJPKMVSDAKV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN3C2=CC4=CC(=C(C=C4C3=O)OC)OC)O |

Synonyms |

cerasonine |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cerasonine and Analogues

Seminal Total Synthesis Approaches to Cerasonine

While specific literature detailing the total synthesis of this compound is not extensively covered, the general strategies for constructing the protoberberine core are well-established and directly applicable. These approaches provide a blueprint for how this compound's synthesis could be achieved.

Retrosynthetic analysis is a problem-solving technique where a target molecule is deconstructed into simpler, commercially available precursors. ias.ac.inwikipedia.org For the protoberberine core of this compound, the analysis typically involves several key disconnections. The primary strategy focuses on disconnecting the tetracyclic framework to reveal more manageable isoquinoline and benzylisoquinoline intermediates.

Common retrosynthetic disconnections for the protoberberine skeleton include:

Bischler-Napieralski or Pictet-Spengler type disconnections: These are powerful methods for forming the isoquinoline ring system. The analysis involves breaking the C-N and an adjacent C-C bond, leading back to a phenethylamine derivative and a carbonyl compound.

Disconnection of the C-ring: Often, the bond between the benzylic carbon and the isoquinoline nitrogen (the N-C bond that forms the six-membered C-ring) is a key disconnection point. This simplifies the target to a substituted benzylisoquinoline precursor, which can be cyclized in the forward synthesis.

Disconnection of the B-ring: Another common strategy involves breaking the B-ring, often leading to an isoquinoline derivative and a separate aromatic fragment that can be coupled together.

These disconnections simplify the complex tetracyclic structure into more accessible building blocks, guiding the design of an effective synthetic route. princeton.edu

The construction of the this compound scaffold relies on a series of key chemical transformations. Intramolecular cyclizations are particularly crucial for assembling the tetracyclic protoberberine core.

A modular and divergent strategy has been developed for the synthesis of a wide range of protoberberine alkaloids. researchgate.net This approach often begins with the synthesis of a common isoquinoline intermediate. A key step is the Suzuki coupling of a substituted isoquinoline with a polysubstituted boronic acid. researchgate.net This is followed by a 6π electrocyclization reaction to form the protoberberine skeleton. researchgate.net

| Reaction Type | Description | Example Reagents |

| Suzuki Coupling | A cross-coupling reaction to form a C-C bond between an organoboron compound and an organohalide. | Pd(PPh3)4, K2CO3 |

| Pictet-Spengler Reaction | An acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. | HCl, heat |

| Bischler-Napieralski Reaction | An acid-catalyzed intramolecular cyclization of a β-phenylethylamide to form a dihydroisoquinoline, which can be reduced. | POCl3, P2O5 |

| Intramolecular Heck Reaction | A palladium-catalyzed reaction to form a new C-C bond within a molecule, often used for ring formation. | Pd(OAc)2, P(o-tol)3 |

| Radical Cyclization | Formation of a ring via a radical intermediate, often initiated by reagents like tributyltin hydride. | Bu3SnH, AIBN |

These reactions represent the fundamental tools used by synthetic chemists to assemble the complex architecture of this compound and related alkaloids.

Since many protoberberine alkaloids, including potential isomers of this compound, possess chiral centers, the development of stereoselective synthetic routes is critical. The goal is to control the three-dimensional arrangement of atoms, leading to a single desired stereoisomer.

Strategies for achieving stereoselectivity include:

Use of Chiral Starting Materials: Employing a starting material that is already enantiomerically pure, such as an amino acid like D-serine, can introduce chirality into the molecule from the beginning. nih.gov

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other. For example, asymmetric hydrogenation or transfer hydrogenation can be used to set stereocenters with high enantiomeric excess.

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct a reaction to occur from a specific face, after which the auxiliary is removed.

These methods are essential for producing enantiomerically pure this compound, which is crucial for studying its biological activity, as different stereoisomers can have vastly different effects. scispace.comdiva-portal.org

Development of Divergent Synthetic Routes to the Protoberberine Alkaloid Skeleton for this compound-Related Structures

Divergent synthesis is a powerful strategy where a common intermediate is used to generate a library of structurally related compounds. researchgate.net This approach is highly efficient for exploring the chemical space around a natural product like this compound. For the protoberberine family, a divergent route might involve the synthesis of a core tetracyclic skeleton that can be functionalized in the late stages of the synthesis.

For instance, a common protoberberine intermediate with strategically placed functional groups (like halides or hydroxyls) can be subjected to various reactions to introduce diversity. This allows for the rapid creation of numerous analogues with different substitution patterns on the aromatic rings, which is invaluable for structure-activity relationship studies. lookchem.com A modular strategy allows for the synthesis of dozens of protoberberine alkaloids from a common isoquinoline intermediate assembled from pyridyne as a key building block. researchgate.net

Chemoenzymatic and Putative Biosynthetic Pathways Towards this compound and Related Alkaloids

Chemoenzymatic synthesis combines the advantages of traditional organic chemistry with the high selectivity of enzymatic transformations. nih.gov Enzymes can perform reactions with unparalleled regio-, chemo-, and enantioselectivity, often under mild conditions. nih.gov In the context of this compound, a chemoenzymatic approach could involve using an enzyme for a key stereoselective reduction or oxidation step that would be difficult to achieve with conventional reagents.

The putative biosynthetic pathway of protoberberine alkaloids in plants provides inspiration for laboratory synthesis. The biosynthesis is believed to start from the amino acid L-tyrosine, which is converted into (S)-reticuline, a key benzylisoquinoline intermediate. A crucial step is the enzymatic oxidation of the N-methyl group of (S)-reticuline by a berberine (B55584) bridge enzyme (BBE), which catalyzes the formation of the characteristic C-ring of the protoberberine scaffold through C-C bond formation. Understanding these natural pathways can help chemists devise more efficient and biomimetic synthetic routes. escholarship.org

Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Investigations

The design and synthesis of analogues are central to medicinal chemistry and are used to understand how the structure of a molecule relates to its biological activity (SAR). mdpi.com For this compound, SAR studies would involve systematically modifying different parts of the molecule and evaluating the impact of these changes on its function. nih.gov

Key modifications for SAR studies on the protoberberine skeleton include:

Varying A- and D-ring substituents: Introducing different electron-donating or electron-withdrawing groups on the aromatic rings can probe the electronic requirements for activity.

Modifying the oxidation state: Altering the oxidation level of the B or C rings can influence the molecule's shape and binding properties.

Introducing novel functional groups: Adding new groups can explore new binding interactions or alter pharmacokinetic properties.

The findings from these studies provide crucial insights for the development of new therapeutic agents with improved potency, selectivity, or metabolic stability. nih.gov

| Compound Class | Key Structural Feature |

| Protoberberine Alkaloids | Tetracyclic isoquinoline alkaloid core |

| Benzylisoquinoline Alkaloids | Precursors to protoberberine alkaloids, e.g., (S)-Reticuline |

| Isoquinoline Alkaloids | A broad class of alkaloids containing the isoquinoline motif |

Molecular Mechanisms and Cellular Effects of Cerasonine

Mechanistic Studies of Cerasonine's Cytotoxic Effects in Select Cellular Models.

Role of this compound in Modulating Cellular Oxidative Stress Responses.

cannot be addressed with scientifically accurate and verifiable information. The creation of data tables and a list of related compound names is also not feasible due to the complete absence of data.

It is possible that "this compound" is a very new or proprietary compound not yet described in published research, a compound known by a different name, or a typographical error. Without any foundational information, the generation of a thorough, informative, and scientifically accurate article as per the user's request is not achievable.

Investigation of this compound's Antimutagenic Mechanisms

There is currently no scientific data available that investigates or elucidates the potential antimutagenic properties of this compound. The mechanisms by which a compound might counteract mutations—such as inhibiting the activation of mutagens, acting as a blocking agent, or possessing antioxidant activity that protects DNA—have not been studied in relation to this compound. Therefore, no information exists on this topic.

Transcriptomic and Proteomic Profiling to Elucidate this compound's Systems-Level Cellular Impact

Similarly, the scientific community has not published any studies utilizing transcriptomic (gene expression) or proteomic (protein expression) analyses to understand how this compound affects cells on a systemic level. Such studies are crucial for identifying the broader biological pathways and molecular functions that a compound influences. In the absence of this research, it is not possible to detail the cellular impact of this compound.

Due to the complete absence of research on these specific topics for this compound, no data tables or detailed research findings can be generated.

Structure Activity Relationship Sar and Mechanistic Studies of Cerasonine Derivatives

Systematic Chemical Modification of the Cerasonine Scaffold for Mechanistic Probing

Systematic chemical modification of the protoberberine scaffold has been a key strategy to probe the mechanisms of action and to enhance the therapeutic potential of this class of compounds. Although detailed studies focusing exclusively on the this compound scaffold are not extensively documented, research on analogous protoberberine alkaloids highlights critical areas of the molecule where modifications can significantly impact biological activity.

Key modification sites on the protoberberine skeleton that have been explored include:

The Quaternary Ammonium Group: The cationic nature of many protoberberine alkaloids is crucial for their interaction with biological targets such as DNA.

Substituents on the A and D Rings: The type and position of substituents (e.g., methoxy, hydroxy, methylenedioxy groups) on the aromatic rings influence the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, thereby affecting its biological activity.

Modifications at the C-8 and C-13 Positions: Introduction of various substituents at these positions has been shown to modulate the cytotoxic and antimicrobial activities of protoberberine alkaloids. For instance, extending an alkyl chain at these positions can influence cytotoxicity. nih.gov

Correlation of this compound Structural Features with Specific Biological Activities (e.g., Cytotoxicity, Antimutagenicity)

The biological activities of protoberberine alkaloids, including cytotoxicity and antimutagenicity, are closely linked to their structural features.

Antimutagenicity: Several protoberberine alkaloids, such as berberine (B55584) and jatrorrhizine (B191652), have demonstrated significant antimutagenic activity. nih.govdoaj.orgnih.gov This activity is often attributed to their ability to intercalate with DNA and inhibit topoisomerase I, an enzyme involved in DNA replication and repair. doaj.org The planar aromatic structure of these alkaloids is a key feature for DNA intercalation. While specific studies on the antimutagenic properties of this compound are not widely reported, its structural similarity to other protoberberine alkaloids suggests it may possess similar potential. The phenolic hydroxyl group on the this compound scaffold could also contribute to its antimutagenic potential through antioxidant mechanisms.

The following table summarizes the general structure-activity relationships for the cytotoxicity of protoberberine alkaloids based on available research.

| Structural Feature | Effect on Cytotoxicity | Reference |

| Planar Tetracyclic System | Generally increases cytotoxicity | nih.gov |

| Introduction of 8-OH group and saturation of N-C8 double bond | Decreases cytotoxicity | nih.gov |

| Alkyl substitution at C-8 or C-13 | Can increase cytotoxicity depending on chain length | nih.gov |

| Hydroxyl and Methoxy groups on aromatic rings | Modulates activity, with specific positions being critical | nih.gov |

Rational Design and Synthesis of this compound Analogs with Tuned Mechanistic Specificity

The rational design and synthesis of analogs of natural products is a common strategy in drug discovery to improve efficacy and reduce toxicity. For protoberberine alkaloids, this has involved creating derivatives with modified substitution patterns and functional groups to target specific biological pathways. researchgate.netnih.govnih.gov

While there is a wealth of information on the synthesis of various protoberberine alkaloids, specific reports on the rational design of this compound analogs with tuned mechanistic specificity are scarce. However, the known synthetic pathways for this compound and related oxoprotoberberines provide a foundation for creating such analogs. researchgate.netjst.go.jp

Future rational design strategies for this compound analogs could focus on:

Modification of the Phenolic Hydroxyl Group: Esterification or etherification of this group would alter the compound's polarity and potential for hydrogen bonding, which could fine-tune its interaction with specific biological targets.

Alteration of the Substitution Pattern on the Aromatic Rings: Introducing different electron-donating or electron-withdrawing groups could modulate the electronic properties of the molecule and its reactivity.

Synthesis of Analogs with Modified B-ring Conformations: Altering the 8-oxo group or introducing substituents on the B-ring could lead to analogs with different conformational preferences and potentially altered biological activity profiles.

Conformational Analysis and Pharmacophore Modeling of this compound and its Bioactive Derivatives

Conformational analysis and pharmacophore modeling are computational tools used to understand the three-dimensional structure of molecules and their interactions with biological targets. For protoberberine alkaloids, conformational analysis has been performed using techniques like carbon-13 NMR spectroscopy to determine their preferential conformations in solution. capes.gov.br

Pharmacophore modeling for protoberberine alkaloids would involve identifying the key structural features (e.g., aromatic rings, hydrogen bond donors/acceptors, positive charge) and their spatial arrangement that are essential for a specific biological activity. While specific pharmacophore models for this compound have not been published, such models for related protoberberine alkaloids targeting various enzymes and receptors could be used as a starting point for virtual screening and the design of new this compound-based bioactive compounds.

Due to the lack of specific experimental data on this compound derivatives, a detailed pharmacophore model for this specific compound and its analogs cannot be constructed at this time. Further experimental studies on the biological activities of a series of this compound derivatives would be required to generate the data needed for robust pharmacophore modeling.

Preclinical Mechanistic Investigations and Biological Relevance of Cerasonine

In Vitro Cellular Models for Mechanistic Evaluation of Cerasonine

In vitro cellular models are fundamental tools for dissecting the molecular mechanisms of action of new chemical entities. These systems allow for controlled experiments to observe the direct effects of a compound on cellular processes.

Application in Specific Disease-Relevant Cell Line Systems (e.g., Cancer Cell Lines)

The initial assessment of a compound with therapeutic potential, such as this compound, would involve screening against a panel of well-characterized human cancer cell lines. This approach helps to identify cancer types that are most sensitive to the compound and provides a foundation for understanding its mechanism. For instance, a novel agent might be tested against cell lines representing various malignancies like breast cancer (e.g., MCF-7, MDA-MB-231), colon cancer (e.g., HCT116, SW480), lung cancer (e.g., A549, H1299), and pancreatic cancer (e.g., PANC-1, MiaPaCa-2).

The primary endpoints in these initial screens are typically cell viability and proliferation, often measured by assays such as MTT or colony formation assays. A significant reduction in cell viability in a particular cell line would warrant further investigation into the underlying mechanisms.

Identification and Validation of Mechanistic Biomarkers in Cellular Assays

Once a compound demonstrates activity in specific cell lines, the next step is to identify and validate biomarkers that can explain its mode of action. This involves a range of cellular and molecular biology techniques.

Apoptosis Induction: A common mechanism for anticancer agents is the induction of programmed cell death, or apoptosis. Assays to investigate this include:

Annexin V/Propidium Iodide (PI) Staining: To detect early and late apoptotic cells.

Caspase Activity Assays: Measuring the activation of key executioner caspases like caspase-3 and caspase-7.

Western Blotting: To analyze the levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

Cell Cycle Analysis: Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry analysis of DNA content in cells treated with the compound can reveal arrest at specific phases (G1, S, or G2/M). This can be further investigated by examining the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Target Engagement and Pathway Analysis: Identifying the direct molecular target of a compound is crucial. Techniques like thermal shift assays, affinity chromatography, and computational docking studies can be employed. Once a target is hypothesized, its engagement can be validated in cells by observing the modulation of downstream signaling pathways using techniques like Western blotting for phosphorylated proteins or reporter gene assays.

Interactive Data Table: Potential Mechanistic Biomarkers for this compound

| Cellular Process | Potential Biomarker | Assay/Technique | Expected Outcome with Active Compound |

| Apoptosis | Cleaved Caspase-3 | Western Blot, ELISA | Increased levels |

| Annexin V Positive Cells | Flow Cytometry | Increased percentage | |

| Cell Cycle | Cyclin D1 | Western Blot, qPCR | Decreased levels (for G1 arrest) |

| Phospho-Histone H3 | Flow Cytometry, Western Blot | Increased levels (for G2/M arrest) | |

| DNA Damage | γH2AX | Immunofluorescence, Western Blot | Increased foci/levels |

| Target Pathway | Phospho-Akt, Phospho-ERK | Western Blot | Altered phosphorylation status |

In Vivo Pharmacodynamic Studies of this compound in Animal Models (focused on target engagement and mechanistic pathways)

Following promising in vitro data, the investigation moves to in vivo animal models, typically mouse xenograft models where human cancer cells are implanted into immunodeficient mice. These studies are essential to confirm that the compound can achieve sufficient concentrations at the tumor site to exert its biological effects and to validate the in vitro findings in a more complex biological system.

Pharmacodynamic (PD) studies focus on the effects of the drug on the body. In the context of mechanistic investigations, this involves collecting tumor and surrogate tissue samples at various time points after drug administration to analyze the same biomarkers that were validated in vitro. For example, if this compound was found to induce apoptosis and inhibit a specific signaling pathway in vitro, tumor samples from treated animals would be analyzed for markers of apoptosis (e.g., cleaved caspase-3 via immunohistochemistry) and for the downregulation of the target pathway (e.g., decreased levels of a specific phosphoprotein via Western blot). These studies are critical for establishing a dose-response relationship and for understanding the duration of the drug's effect on its target.

Broader Biological Role of this compound in Natural Systems (e.g., plant defense, microbial interactions, given its natural product origin)

Many therapeutic compounds are derived from natural sources, such as plants, fungi, and bacteria. These natural products often have specific biological roles in their native environments. If this compound is a natural product, understanding its ecological function can provide valuable insights into its mechanism of action.

For example, compounds involved in plant defense against herbivores or pathogens often have potent cytotoxic or signaling-modulating properties that can be repurposed for therapeutic use. Similarly, molecules involved in microbial interactions, such as quorum sensing or antibiotic warfare, can have specific and potent effects on cellular processes. Investigating the natural origin of this compound could therefore open up new avenues for understanding its biological activity and potential applications.

Comparative Mechanistic Analysis of this compound with Related Protoberberine Alkaloids

Protoberberine alkaloids are a class of natural products known for their diverse biological activities, including anticancer effects. If this compound is structurally related to this class of compounds, a comparative mechanistic analysis would be highly informative.

Well-known protoberberine alkaloids like berberine (B55584), palmatine, and jatrorrhizine (B191652) have been shown to exert their anticancer effects through multiple mechanisms, including:

Induction of apoptosis

Cell cycle arrest

Inhibition of topoisomerases

Modulation of various signaling pathways (e.g., MAPK, PI3K/Akt)

Anti-inflammatory effects

A comparative study would involve subjecting this compound and a panel of related protoberberine alkaloids to the same set of in vitro and in vivo assays. This would allow for a direct comparison of their potencies and their effects on various cellular and molecular endpoints. Such an analysis could reveal unique aspects of this compound's mechanism of action, potentially highlighting a more favorable therapeutic profile, such as increased potency against a specific cancer type or a novel mechanism that could overcome resistance to other alkaloids.

Advanced Analytical and Biophysical Methodologies in Cerasonine Research

Application of High-Resolution Spectroscopic Techniques for Cerasonine-Biomolecule Interaction Studies

Understanding how this compound exerts its effects begins with identifying its molecular binding partners. High-resolution spectroscopic techniques are indispensable for characterizing these interactions in a label-free and real-time manner, providing deep insights into binding affinity, kinetics, and conformational changes. nih.govnih.gov

Key Spectroscopic Methods for this compound Interaction Studies:

Surface Plasmon Resonance (SPR): This technique is a powerful tool for studying the kinetics of biomolecular interactions in real-time. nih.gov In a hypothetical study, a potential target protein for this compound could be immobilized on a sensor chip. The binding of this compound to this protein would be detected as a change in the refractive index at the sensor surface, allowing for the precise calculation of association (k_a) and dissociation (k_d) rate constants, and the equilibrium dissociation constant (K_D). This data is fundamental for quantifying the binding affinity between this compound and its target.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide atomic-level information about the interaction between a small molecule like this compound and a biomolecule. Techniques such as Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) mapping can identify the specific parts of this compound that are in close contact with its target protein and map the binding site on the protein's surface.

Fluorescence Spectroscopy: This method can be used to monitor binding events by observing changes in the intrinsic fluorescence of a target protein (e.g., from tryptophan residues) upon the binding of this compound. nih.gov Alternatively, if this compound is fluorescent, changes in its fluorescence properties upon binding can be monitored. Fluorescence polarization assays can also be employed to measure binding affinity.

Infrared (IR) and Circular Dichroism (CD) Spectroscopy: These techniques are used to assess conformational changes in a target protein or nucleic acid when it binds to this compound. IR spectroscopy probes changes in the vibrational modes of molecular bonds, while CD spectroscopy is sensitive to alterations in the secondary and tertiary structure of macromolecules. kbibiopharma.comintertek.com

| Technique | Principle | Information Obtained | Hypothetical Application for this compound |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. nih.gov | Binding affinity (K_D), kinetics (k_a, k_d). | Quantifying the binding strength of this compound to a specific enzyme or receptor. |

| Nuclear Magnetic Resonance (NMR) | Detects changes in the magnetic properties of atomic nuclei upon binding. | Binding site mapping, structural changes at atomic resolution. | Identifying the specific amino acid residues in a target protein that interact with this compound. |

| Fluorescence Spectroscopy | Monitors changes in fluorescence intensity, polarization, or lifetime. nih.gov | Binding affinity, conformational changes. | Determining the binding constant of this compound to a target by titrating the compound and observing changes in protein fluorescence. |

| Circular Dichroism (CD) Spectroscopy | Measures differences in the absorption of left- and right-circularly polarized light. kbibiopharma.com | Changes in protein/nucleic acid secondary and tertiary structure. | Assessing whether this compound binding induces a conformational change in its target biomolecule. |

Advanced Chromatographic and Mass Spectrometric Methods for this compound Metabolite Profiling

Once administered to a biological system, this compound is likely to undergo metabolic transformation. Identifying and quantifying its metabolites is crucial for understanding its mechanism of action, efficacy, and clearance. The combination of advanced chromatography for separation and high-resolution mass spectrometry for detection provides the necessary sensitivity and specificity for this task. pharmaron.comnih.govnih.govcelerion.com

Workflow for this compound Metabolite Profiling:

The typical workflow involves incubating this compound with a biological matrix (e.g., liver microsomes, hepatocytes, or serum samples from in vivo studies) and then analyzing the extracts. celerion.com

Sample Preparation: Metabolites are extracted from the biological matrix.

Chromatographic Separation: The extract is injected into a liquid chromatography (LC) system, often an Ultra-High-Performance Liquid Chromatography (UHPLC) system, for high-resolution separation of the parent compound from its metabolites. pharmaron.combioanalysis-zone.com

Mass Spectrometric Analysis: The separated compounds are introduced into a high-resolution mass spectrometer (HR-MS), such as an Orbitrap or Time-of-Flight (TOF) instrument. celerion.com The instrument acquires accurate mass data, which allows for the determination of the elemental composition of the parent compound and its metabolites.

Data Analysis: Specialized software is used to compare samples treated with this compound to control samples, identifying unique metabolic peaks. The fragmentation patterns (MS/MS spectra) of these peaks are then analyzed to elucidate the chemical structures of the metabolites (e.g., identifying hydroxylations, glucuronidations, or other modifications).

| Compound | Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Modification | Formula |

|---|---|---|---|---|

| This compound | 5.82 | 450.2345 | Parent Compound | C₂₅H₃₁NO₆ |

| Metabolite 1 (M1) | 4.75 | 466.2294 | Hydroxylation (+O) | C₂₅H₃₁NO₇ |

| Metabolite 2 (M2) | 3.98 | 626.2662 | Glucuronidation (+C₆H₈O₆) | C₃₁H₃₉NO₁₂ |

| Metabolite 3 (M3) | 5.21 | 436.2189 | Demethylation (-CH₂) | C₂₄H₂₉NO₆ |

Cutting-Edge Imaging Techniques for Subcellular Localization and Dynamic Tracking of this compound

Visualizing where a compound accumulates within a cell is key to understanding its mechanism of action. Cutting-edge imaging techniques can provide high-resolution spatial and temporal information on the distribution of this compound, linking its location to specific cellular functions or organelles.

Techniques for Subcellular Imaging of this compound:

Confocal Fluorescence Microscopy: If this compound possesses intrinsic fluorescence or can be tagged with a fluorescent dye without compromising its activity, confocal microscopy is a powerful tool for its subcellular localization. nih.gov This technique provides high-resolution optical sections of cells, enabling the co-localization of the compound's signal with fluorescent markers for specific organelles like the nucleus (DAPI stain) or mitochondria (MitoTracker dyes).

Multiphoton Microscopy (MPM): MPM offers deeper tissue penetration and reduced phototoxicity compared to confocal microscopy, making it suitable for imaging in more complex environments like tissue slices or even in vivo models. nih.gov It can be used to track the dynamic distribution of a fluorescently-labeled this compound derivative over time.

Mass Spectrometry Imaging (MSI): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI allow for the label-free visualization of the spatial distribution of this compound and its metabolites directly in tissue sections. scispace.com This method provides chemical specificity, allowing for the simultaneous mapping of multiple related compounds at a subcellular resolution.

| Technique | Requirement | Resolution | Key Advantage | Potential Application for this compound |

|---|---|---|---|---|

| Confocal Microscopy | Fluorescent label or intrinsic fluorescence. nih.gov | ~200 nm | High-resolution optical sectioning, co-localization studies. | Determining if this compound accumulates in the nucleus versus the cytoplasm. |

| Multiphoton Microscopy | Fluorescent label. nih.gov | ~300-500 nm | Deeper tissue penetration, reduced phototoxicity, suitable for live imaging. | Dynamically tracking the uptake and distribution of this compound in living cells over several hours. |

| Mass Spectrometry Imaging (MSI) | None (label-free). scispace.com | ~1-10 µm | Chemical specificity, simultaneous detection of parent and metabolites. | Mapping the distribution of this compound and its hydroxylated metabolite (M1) within a specific brain region. |

Development of Robust and High-Throughput Assays for Mechanistic Activity Profiling of this compound

To efficiently explore the biological activities of this compound and understand its mechanism, robust and high-throughput screening (HTS) assays are essential. researchgate.net These assays allow for the rapid testing of this compound against large panels of biological targets or for the screening of its effects on complex cellular pathways. pharmaron.comnuvisan.com

Approaches for Mechanistic Profiling:

Target-Based Assays: These assays measure the direct effect of this compound on a purified biological target, such as an enzyme or receptor. For example, a luminescence-based kinase assay could be used to determine if this compound inhibits a specific kinase by measuring the depletion of ATP. researchgate.net A wide range of assay readouts can be employed, including fluorescence intensity, fluorescence resonance energy transfer (FRET), and AlphaLISA. pharmaron.com

Cell-Based Phenotypic Assays: These assays measure the effect of this compound on a cellular phenotype, such as cell viability, apoptosis, or the activation of a specific signaling pathway. nuvisan.com Reporter gene assays, where the activity of a promoter of interest is linked to a reporter protein (e.g., luciferase or GFP), are commonly used to monitor pathway activation.

High-Content Imaging (HCI): HCI, or high-content analysis, combines automated microscopy with sophisticated image analysis to quantitatively measure multiple phenotypic parameters in cells treated with this compound. nuvisan.com This can provide rich, multi-parametric data on changes in cell morphology, organelle health, and protein translocation, offering deep mechanistic insights.

| Assay Type | Example | Readout Technology | Mechanistic Insight Gained |

|---|---|---|---|

| Biochemical (Target-Based) | Kinase Inhibition Assay | Luminescence (e.g., Kinase-Glo) | Direct inhibition of a specific kinase by this compound. |

| Cell-Based (Pathway) | NF-κB Reporter Assay | Luminescence or Fluorescence (Luciferase/GFP). nuvisan.com | Modulation of the NF-κB inflammatory signaling pathway. |

| Cell-Based (Phenotypic) | Apoptosis Assay | Fluorescence (e.g., Caspase-3/7 activity) | Induction of programmed cell death by this compound. |

| High-Content Imaging | Neurite Outgrowth Assay | Automated Microscopy & Image Analysis | Effect of this compound on neuronal differentiation and morphology. |

Future Directions and Emerging Research Avenues for Cerasonine

Systems Biology Approaches to Unraveling Cerasonine's Network Effects within Biological Systems

A comprehensive understanding of this compound's impact requires moving beyond the study of isolated targets to explore its effects within complex biological networks. Systems biology approaches, integrating data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of how this compound interacts with cellular pathways and processes. This could involve:

Transcriptomic profiling: Analyzing changes in gene expression in response to this compound exposure in various cell types or model organisms to identify affected pathways.

Proteomic analysis: Identifying proteins whose abundance or modification is altered by this compound, providing insights into its potential molecular targets and downstream effects.

Metabolomic studies: Investigating changes in cellular metabolite profiles to understand how this compound influences metabolic pathways.

Network modeling: Constructing computational models based on integrated omics data to predict and understand the complex interactions and feedback loops modulated by this compound. Such approaches could help elucidate how this compound exerts any observed biological effects and identify potential off-target interactions within a biological system.

Integration of Artificial Intelligence and Machine Learning in this compound Research (e.g., SAR prediction, novel target identification)

Artificial intelligence (AI) and machine learning (ML) techniques offer powerful tools to accelerate the research on this compound. These methods can be applied to:

Structure-Activity Relationship (SAR) prediction: Developing ML models based on the chemical structure of this compound and its known (or soon-to-be-discovered) biological activities to predict the activity of this compound derivatives or identify structural features crucial for its effects.

Novel target identification: Utilizing AI algorithms to screen large biological databases and predict potential protein targets or pathways that this compound might interact with, based on its structural similarity to known ligands or its effects observed in systems biology studies.

Predicting ADME properties: Employing ML models to predict this compound's absorption, distribution, metabolism, and excretion properties, which is crucial for understanding its behavior in biological systems and guiding further research.

Synthesizing novel analogs: AI-driven generative chemistry approaches could potentially design novel this compound analogs with improved properties or targeted activities based on learned patterns from existing data.

Exploration of this compound's Potential in Unexplored Mechanistic Pathways

While the initial isolation of this compound has been reported, its specific molecular mechanisms of action remain largely unexplored. Future research should focus on elucidating how this compound interacts at the molecular level. This could involve:

Target binding studies: Investigating if this compound directly binds to specific proteins, enzymes, or receptors suggested by its structure, known activities of related compounds, or predictions from AI/ML.

Enzyme activity modulation: Assessing if this compound activates or inhibits key enzymes involved in relevant biological processes.

Pathway signaling analysis: Studying the effects of this compound on intracellular signaling cascades using techniques like Western blotting or reporter assays.

Investigation of potential interactions with nucleic acids: Given that some alkaloids can interact with DNA or RNA researchgate.net, exploring this possibility for this compound could reveal novel mechanisms. The broad range of biological activities observed for compounds from Polyalthia cerasoides, including anti-inflammatory, antioxidant, antidiabetic, antimicrobial, hepatoprotective, anticancerous, analgesic, and antistress effects, suggests that this compound might be involved in diverse mechanistic pathways researchgate.net. Further research is needed to pinpoint this compound's specific contributions to these observed activities.

Challenges and Opportunities in the Comprehensive Academic Study of this compound

Conducting comprehensive academic research on this compound presents both challenges and opportunities.

Challenges:

Limited availability: Obtaining sufficient quantities of pure this compound from its natural source (Polyalthia cerasoides) might be challenging and costly, potentially requiring the development of efficient synthesis methods.

Structural complexity: As an oxoprotoberberine alkaloid, this compound possesses a relatively complex structure, which can pose challenges for synthesis and structural modification.

Lack of prior data: The limited existing research means there is a significant need for foundational studies to establish its basic biological profile.

Opportunities:

Potential for novel discoveries: The unexplored nature of this compound offers significant opportunities to discover novel biological activities or mechanisms of action.

Inspiration for drug discovery: Understanding the properties of this compound could inspire the design and synthesis of new therapeutic agents based on its scaffold.

Contribution to natural product research: Research on this compound contributes to the broader understanding of the bioactive compounds found in Polyalthia cerasoides and other plants in the Annonaceae family.

Collaborative Research Frameworks for Advancing this compound Knowledge and Applications

Advancing the research on this compound effectively will likely require collaborative efforts involving researchers from different disciplines and institutions.

Q & A

Q. How can researchers identify and characterize Cerasonine in plant extracts?

Methodological Answer:

- Isolation : Use solvent extraction (e.g., ethanol/water mixtures) followed by column chromatography for preliminary separation.

- Characterization : Employ HPLC for purity assessment and NMR (¹H, ¹³C) for structural elucidation. Cross-reference spectral data with published databases (e.g., SciFinder, PubChem) to confirm identity .

- Documentation : Ensure experimental protocols are detailed for reproducibility, including solvent ratios, column parameters, and spectral acquisition settings .

Q. What experimental design principles apply to initial biological activity testing of this compound?

Methodological Answer:

- Hypothesis-Driven Design : Frame hypotheses around this compound’s bioactivity (e.g., "this compound inhibits enzyme X at IC₅₀ < 10 µM") using prior literature on structurally similar compounds .

- Controls : Include positive/negative controls (e.g., known inhibitors/solvent-only) to validate assay reliability.

- Dose-Response Analysis : Test multiple concentrations (e.g., 0.1–100 µM) to establish dose dependency. Use statistical tools (ANOVA, t-tests) to assess significance .

Q. How should researchers conduct a systematic literature review on this compound?

Methodological Answer:

- Keyword Strategy : Combine terms like "this compound," "pharmacology," and "biosynthesis" across databases (PubMed, Web of Science).

- Inclusion/Exclusion Criteria : Filter studies by relevance (e.g., peer-reviewed articles from 2010–2025) and methodology (e.g., in vitro/in vivo models).

- Gap Analysis : Identify understudied areas (e.g., pharmacokinetics, toxicity) to prioritize research questions .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacological effects be resolved?

Methodological Answer:

- Variable Comparison : Systematically compare study conditions (e.g., cell lines, animal models, dosing regimens). For example, discrepancies in cytotoxicity may stem from differences in cell culture media or exposure times .

- Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., IC₅₀ normalization) to identify trends or confounding factors .

- Replication Studies : Reproduce conflicting experiments with strict adherence to original protocols to isolate methodological vs. biological variability .

Q. What strategies optimize the synthetic protocol for this compound analogs?

Methodological Answer:

- Reaction Optimization : Use Design of Experiments (DoE) to test variables (e.g., temperature, catalysts) and maximize yield/purity.

- Analytical Validation : Confirm analog identity via LC-MS/MS and compare bioactivity profiles to the parent compound using parallel assays .

- Scalability Assessment : Evaluate feasibility for gram-scale synthesis while maintaining reproducibility and cost-efficiency .

Q. How can researchers investigate this compound’s mechanism of action with minimal bias?

Methodological Answer:

- Multi-Omics Integration : Combine transcriptomics, proteomics, and metabolomics to identify pathways affected by this compound. Use bioinformatics tools (e.g., KEGG pathway analysis) for cross-validation .

- Knockout/Knockdown Models : Employ CRISPR/Cas9 or siRNA to silence putative targets and assess phenotypic rescue.

- Blinded Experiments : Ensure data collection/analysis is performed by personnel unaware of treatment groups to reduce confirmation bias .

Q. What statistical methods are suitable for analyzing this compound’s complex datasets (e.g., time-series or multi-variable interactions)?

Methodological Answer:

- Multivariate Analysis : Apply PCA or PLS-DA to reduce dimensionality and identify key variables driving biological effects.

- Machine Learning : Train models (e.g., random forests) on high-throughput screening data to predict structure-activity relationships.

- Time-Series Modeling : Use mixed-effects models to account for longitudinal variability in in vivo studies .

Methodological Best Practices

- Data Transparency : Archive raw data and code in repositories (e.g., Zenodo, GitHub) with detailed metadata .

- Ethical Compliance : Adhere to institutional guidelines for animal/human studies, including informed consent and IACUC approval .

- Peer Review : Pre-submission reviews by domain experts can strengthen hypothesis framing and experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.